1,10-phenanthroline-2,9-dicarboxylic Acid
Overview
Description
Synthesis Analysis
The synthesis of 1,10-phenanthroline-2,9-dicarboxylic acid and its derivatives involves various strategies, including direct functionalization of 1,10-phenanthroline and coupling reactions with carbonyl compounds. For instance, Moghimi et al. (2003) reported the synthesis of a proton-transfer compound from 1,10-phenanthroline-2,9-dicarboxylic acid, which was further used to prepare a metal complex, illustrating the compound's utility in forming structurally interesting coordination complexes (Moghimi et al., 2003). Larsen and Ulven (2011) described an efficient synthesis route for 4,7-diamino substituted 1,10-phenanthroline-2,9-dicarboxamides, showcasing the compound's versatility in derivatization (Larsen & Ulven, 2011).
Molecular Structure Analysis
The molecular structure of 1,10-phenanthroline-2,9-dicarboxylic acid derivatives demonstrates a wide range of coordination modes and geometries when complexed with metals. Studies such as that by Melton et al. (2006) have shown that the compound forms highly stable complexes with various metal ions, attributing to the ligand's preorganized structure that facilitates strong metal-ligand interactions (Melton, VanDerveer, & Hancock, 2006).
Chemical Reactions and Properties
1,10-Phenanthroline-2,9-dicarboxylic acid participates in various chemical reactions, forming complexes with enhanced thermodynamic stability and selectivity based on metal ion size. For example, the study by Melton et al. (2006) on its complexation reactions reveals its high level of ligand preorganization and selectivity towards large metal ions, such as Ca(II), Cd(II), and Gd(III), due to the ligand's rigid aromatic backbone (Melton, VanDerveer, & Hancock, 2006).
Scientific Research Applications
Complex Synthesis and Characterization
1,10-Phenanthroline-2,9-dicarboxylic acid (PDA) is extensively used in the synthesis and characterization of metal complexes. For instance, a Chromium(III) complex containing PDA was synthesized, revealing that PDA acts as a tridentate ligand. The complex demonstrated unique electrochemical properties, with a significant over potential for both cathodic and anodic peaks compared to the free Cr3+ ion (Moghimi et al., 2005).
Luminescence Applications
PDA exhibits notable applications in luminescence studies, particularly with europium (Eu3+) complexes. These complexes show potential for aqueous analytical studies using luminescence techniques, highlighting PDA's suitability as a europium chelator (Templeton & Pollak, 1989).
Magnetic Property Studies
PDA's role in studying magnetic properties is evident in the synthesis of octahedral clusters containing metal ions like Mn, Co, and Ni. These clusters, incorporating PDA, display antiferromagnetic interactions and are useful in magnetic studies (Miao et al., 2015).
Metal Ion Selectivity and Stability
PDA has shown great promise in forming complexes with high thermodynamic stability and selectivity for large metal ions. Its rigid extended aromatic backbone leads to enhanced stability and selectivity, especially for ions like Ca(II), Cd(II), and Gd(III) (Melton et al., 2006).
Complexation with Actinides and Lanthanides
The complexation of PDA with trivalent actinides and lanthanides has been researched, highlighting its potential in selective bonding and extraction processes in nuclear waste management (Ogden et al., 2012).
Supramolecular Network Synthesis
PDA is instrumental in the synthesis of supramolecular networks. For example, a study demonstrated the synthesis of a compound with PDA, resulting in a complex supramolecular structure with extensive hydrogen bonding (Jin et al., 2012).
Potential in Cancer Research
PDA's derivatives have been explored in the context of anti-lung cancer activity. The study of Bi(III) and Ce(III) chelates with PDA revealed promising results in this regard (Li et al., 2020).
Safety And Hazards
Future Directions
1,10-Phenanthroline-2,9-dicarboxylic acid has potential applications in the field of nuclear energy. It is being studied for the separation and transmutation of minor actinides and lanthanides due to its complexation properties . Additionally, it has been used to synthesize a hexacoordinated Cu (II)-based organic complex .
properties
IUPAC Name |
1,10-phenanthroline-2,9-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O4/c17-13(18)9-5-3-7-1-2-8-4-6-10(14(19)20)16-12(8)11(7)15-9/h1-6H,(H,17,18)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXSVCROWUPWXBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C1C=CC(=N3)C(=O)O)N=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70428797 | |
Record name | 1,10-phenanthroline-2,9-dicarboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70428797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,10-phenanthroline-2,9-dicarboxylic Acid | |
CAS RN |
57709-61-2 | |
Record name | 1,10-phenanthroline-2,9-dicarboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70428797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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